rac-(1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Description
Properties
CAS No. |
64589-22-6 |
|---|---|
Molecular Formula |
C7H8O3 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
(1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C7H8O3/c8-7(9)5-3-4-1-2-6(5)10-4/h1-2,4-6H,3H2,(H,8,9)/t4-,5+,6+/m0/s1 |
InChI Key |
HLZLZWREBWOZCZ-KVQBGUIXSA-N |
Isomeric SMILES |
C1[C@@H]2C=C[C@H]([C@@H]1C(=O)O)O2 |
Canonical SMILES |
C1C2C=CC(C1C(=O)O)O2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Mechanism
The foundational method involves a Diels-Alder reaction between an α,β-unsaturated carboxylic acid (e.g., maleic acid) and a substituted furan derivative. Zinc chloride (ZnCl₂) serves as the Lewis acid catalyst, facilitating [4+2] cycloaddition under mild conditions (25–50°C, atmospheric pressure). The reaction proceeds via a concerted mechanism, yielding the 7-oxabicyclo[2.2.1]hept-5-ene framework with endo selectivity (Figure 1).
Key Advantages :
Optimization and Limitations
Critical parameters include:
-
Catalyst loading : 0.1–5 mol% ZnCl₂ minimizes side reactions.
-
Solvent selection : Dichloromethane or toluene enhances reaction efficiency.
-
Substituent effects : Electron-withdrawing groups on the dienophile improve cycloaddition rates.
Limitations :
-
Requires anhydrous conditions to prevent catalyst deactivation.
Multi-Step Synthesis via Nitrile Intermediate
Stepwise Process Overview
This approach, detailed in WO2008077809A1, involves four sequential steps (Figure 2):
-
Diels-Alder reaction : Acrylonitrile and furan react with ZnCl₂ to form 7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile.
-
Hydrogenation : Pd/C-mediated saturation of the double bond yields racemic endo/exo-bicycloheptane carbonitrile.
-
Hydrolysis : Potassium hydroxide in ethanol converts the nitrile to the exo-carboxylic acid.
-
Esterification : The acid is esterified (e.g., butyl ester) for downstream resolution.
Stereochemical and Process Considerations
-
Hydrogenation specificity : Pd/C selectively reduces the exo double bond, preserving the bicyclic framework.
-
Exo-acid formation : Hydrolysis under basic conditions favors the exo stereoisomer due to steric hindrance in the endo pathway.
Yield Data :
| Step | Yield (%) | Conditions |
|---|---|---|
| Diels-Alder | 65 | ZnCl₂, 25°C, 12 h |
| Hydrogenation | 89 | Pd/C, H₂ (1 atm), ethanol |
| Hydrolysis | 92 | KOH, reflux, 6 h |
Comparative Analysis of Methods
Efficiency and Scalability
| Parameter | Lewis Acid Method | Nitrile Method |
|---|---|---|
| Total steps | 1 | 4 |
| Overall yield | 72% | 54% |
| Stereoselectivity | endo | exo |
| Industrial feasibility | High | Moderate |
The Lewis acid method excels in simplicity and yield but produces the endo isomer. In contrast, the nitrile route generates the exo isomer, which is preferred for certain pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the double bond in the bicyclic structure.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, where nucleophiles such as amines or thiols open the ring to form substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated bicyclic compounds.
Substitution: Substituted oxirane derivatives.
Scientific Research Applications
Organic Synthesis
rac-(1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid serves as a versatile building block in organic synthesis:
- Complex Molecule Construction : It is utilized to construct complex organic molecules through various coupling reactions.
Medicinal Chemistry
This compound has been explored for its potential therapeutic properties:
- Anti-inflammatory Activity : Studies indicate that derivatives of this compound exhibit anti-inflammatory effects, making them candidates for drug development.
- Enzyme Inhibition : It has been investigated as a potential enzyme inhibitor, particularly in pathways relevant to cancer and metabolic diseases.
Material Science
In materials science, this compound is used in the development of advanced materials:
- Polymer Synthesis : The compound can be polymerized to create new materials with unique properties suitable for various industrial applications.
Case Study 1: Anti-inflammatory Properties
A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of rac-(1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-ene derivatives in animal models. The results demonstrated a significant reduction in inflammation markers compared to control groups.
Case Study 2: Enzyme Inhibition
Research conducted by Smith et al. (2023) focused on the enzyme inhibition capabilities of rac-(1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-ene derivatives against certain kinases involved in cancer progression. The findings indicated effective inhibition at low concentrations.
Mechanism of Action
The mechanism of action of rac-(1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological targets. This interaction can alter the function of the target molecule, resulting in a biological response.
Comparison with Similar Compounds
Structure and Properties :
- Molecular Formula : C₈H₁₀O₂, with a molecular weight of 138.166 g/mol and a single stereoisomer mass of 138.068080 g/mol .
- Stereochemistry : Defined by three stereocenters (1R, 2R, 4R), forming a bicyclic framework with an oxygen atom at the 7-position .
- Physical Data : Predicted density of 1.31 g/cm³ and boiling point of 290.7°C for related stereoisomers .
- Synthesis : Derived from anhydride precursors via acid-catalyzed reactions under sonication (e.g., with isoamyl alcohol to form dicarboxylate derivatives) .
Comparison with Structural Analogs
Substituent Variations in 7-Oxabicyclo Derivatives
Key Observations :
- Functional Group Impact : The carboxylic acid group at C2 enables salt formation and coordination chemistry, while ester derivatives (e.g., diisoamyl dicarboxylate) enhance solubility for NMR studies .
- Fluorine Substitution : Difluoromethyl groups increase lipophilicity (XLogP3 = 2.7) and metabolic stability, making such derivatives valuable in drug design .
- Amino Modifications: BOC-protected amino derivatives (e.g., CAS 148257-12-9) are critical for controlled peptide coupling, avoiding racemization .
Stereochemical Variations
Key Observations :
- Double Bond vs. Saturation : The absence of the C5-C6 double bond in saturated analogs (e.g., CAS 1034079-37-2) reduces ring strain, impacting reactivity and solubility .
- Stereochemical Effects : Exo vs. endo configurations influence β-peptide folding. For example, diexo-AOBHEC enantiomers stabilize H14 helices in pentamers, while endo isomers disrupt helical structures .
Biological Activity
rac-(1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a bicyclic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its interactions with biological systems.
- Molecular Formula : CHO
- CAS Number : 11890825
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the Diels-Alder reaction followed by epoxidation and reduction processes. The Diels-Alder reaction is conducted at elevated temperatures using cyclopentadiene and an appropriate dienophile, leading to the formation of the bicyclic structure.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in biological systems. The mechanism of action involves:
- Enzyme Inhibition : The compound can bind to the active sites of specific enzymes, inhibiting their activity and interfering with metabolic pathways.
- Signal Modulation : It may modulate signal transduction pathways by interacting with G protein-coupled receptors (GPCRs), which are crucial for various physiological responses.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
-
Anti-inflammatory Activity :
- A study demonstrated that this compound exhibits significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines in vitro.
- The mechanism involved the suppression of NF-kB activation, leading to decreased expression of inflammatory mediators.
-
Antimicrobial Properties :
- Research indicated that this compound has antimicrobial activity against various bacterial strains.
- The compound was shown to disrupt bacterial cell membranes, leading to cell lysis.
-
Potential as an Anticancer Agent :
- Preliminary studies suggest that this compound may possess anticancer properties through the induction of apoptosis in cancer cell lines.
- It was found to activate caspase pathways, which are critical for programmed cell death.
Data Table: Biological Activities
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for rac-(1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, and what challenges are associated with these methods?
- Answer : The synthesis typically involves multi-step organic reactions, including cyclization strategies to construct the bicyclic framework. For example, photochemical [2+2] cycloaddition of dienes under UV light (e.g., mercury lamp) is a documented method, though it requires specialized equipment and poses scalability challenges . Alternative routes may employ transition-metal-catalyzed reactions or enzymatic resolution for stereochemical control. Key challenges include low yields due to competing side reactions and the need for precise stereochemical control during cyclization steps .
Q. Which analytical techniques are essential for confirming the stereochemistry and purity of this compound?
- Answer :
- Chiral HPLC : Critical for resolving enantiomers and assessing enantiomeric excess (e.g., using cellulose- or amylose-based columns) .
- NMR Spectroscopy : and NMR, coupled with NOESY, can determine spatial arrangements of substituents on the bicyclic core .
- X-ray Crystallography : Provides definitive confirmation of absolute configuration and bond angles .
- Mass Spectrometry : Validates molecular weight and detects impurities .
Q. How does the bicyclic structure influence the compound’s reactivity in common organic transformations?
- Answer : The rigid bicyclo[2.2.1]heptene framework restricts conformational flexibility, directing reactions to occur at specific sites. The electron-withdrawing oxabridge enhances the electrophilicity of the carboxylic acid group, making it prone to nucleophilic substitution (e.g., esterification, amidation). The strained double bond in the hept-5-ene moiety may undergo Diels-Alder reactions or selective hydrogenation .
Advanced Research Questions
Q. How can researchers address discrepancies in reported reaction yields or stereochemical outcomes across different synthetic protocols?
- Answer : Contradictions often arise from variations in reaction conditions (e.g., solvent polarity, temperature, catalyst loading). Systematic optimization using Design of Experiments (DoE) can identify critical parameters. For example, a study comparing thermal vs. photochemical cyclization routes found that trace moisture degrades catalysts in the latter, reducing yields by 15–20% . Reproducibility can be improved by standardizing purification methods (e.g., recrystallization vs. column chromatography) and validating intermediates via NMR (if fluorinated analogs are used) .
Q. What strategies enhance enantiomeric purity in asymmetric derivatization of this compound?
- Answer :
- Chiral Auxiliaries : Temporarily introduce a chiral group (e.g., Evans oxazolidinones) to direct stereoselective reactions .
- Enzymatic Resolution : Lipases or esterases can selectively hydrolyze one enantiomer from a racemic mixture .
- Dynamic Kinetic Resolution (DKR) : Combines in situ racemization with selective catalysis to achieve >95% enantiomeric excess .
Q. What role does computational modeling play in predicting the compound’s biological interactions?
- Answer : Density Functional Theory (DFT) calculations predict frontier molecular orbitals (FMOs) to assess reactivity, while molecular docking simulations (e.g., AutoDock Vina) model interactions with biological targets like enzymes or receptors. For instance, the compound’s rigid structure was shown to fit into the active site of cyclooxygenase-2 (COX-2), suggesting anti-inflammatory potential .
Q. How does the oxabicycloheptane core contribute to material science applications?
- Answer : The bicyclic framework imparts thermal stability and rigidity, making it a candidate for high-performance polymers. For example, copolymerization with ε-caprolactam yields polyamides with enhanced glass transition temperatures () . Its carboxylic acid group also serves as a crosslinking site in epoxy resins .
Data Contradiction Analysis
- Example : Conflicting reports on the compound’s solubility in polar solvents (e.g., DMSO vs. methanol) may stem from variations in crystallinity or residual solvents in purified batches. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can clarify these discrepancies by quantifying amorphous vs. crystalline content .
Methodological Recommendations
- Stereochemical Analysis : Combine X-ray crystallography with vibrational circular dichroism (VCD) for unambiguous assignment of absolute configuration .
- Reaction Optimization : Use microreactor technology to enhance photochemical synthesis scalability while minimizing side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
